2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide
Overview
Description
2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a pyridinylmethyl group, and a thiazole ring. It has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Mechanism of Action
Target of Action
Similar compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that compounds with similar structures can interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
For instance, some indole derivatives have been found to possess various biological activities, which suggests that they may affect multiple biochemical pathways .
Pharmacokinetics
A similar compound, abbv-075/mivebresib, has been reported to have excellent potency and drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have been found to exhibit a range of pharmacological effects, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Analysis
Biochemical Properties
2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as leukotriene A-4 hydrolase, which is involved in the inflammatory response . The interaction between this compound and leukotriene A-4 hydrolase is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the conversion of leukotriene A-4 to leukotriene B-4. This inhibition can lead to a reduction in inflammation and has potential therapeutic applications in treating inflammatory diseases.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in regulating the immune response to infection. By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and other mediators of inflammation, thereby exerting anti-inflammatory effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For example, the binding of this compound to leukotriene A-4 hydrolase results in the inhibition of the enzyme’s activity, as previously mentioned. Additionally, this compound can modulate the activity of other enzymes and proteins involved in cellular signaling pathways, further influencing cellular responses and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory responses and other cellular processes, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound has been shown to effectively reduce inflammation and modulate immune responses without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the importance of careful dosage optimization in therapeutic applications. Threshold effects have also been noted, with a minimum effective dose required to achieve the desired anti-inflammatory effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion. The metabolic flux of this compound can influence the levels of certain metabolites, potentially affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein, which can influence its intracellular concentration and localization. Additionally, binding proteins in the blood can facilitate the distribution of this compound to various tissues, affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . This compound has been found to localize primarily in the cytoplasm, where it can interact with cytoplasmic enzymes and signaling proteins. Additionally, post-translational modifications such as phosphorylation can influence the targeting and localization of this compound to specific cellular compartments, further modulating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the thiazole derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyridinylmethyl groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs and pharmaceutical formulations.
Chemical Biology: It is utilized in chemical biology research to investigate the interactions between small molecules and biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine
- 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones
Uniqueness
2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its thiazole ring, fluorophenyl group, and pyridinylmethyl group contribute to its unique pharmacological profile and make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c1-11-15(16(22)20-10-12-6-8-19-9-7-12)23-17(21-11)13-2-4-14(18)5-3-13/h2-9H,10H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBMGQISQFZJSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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